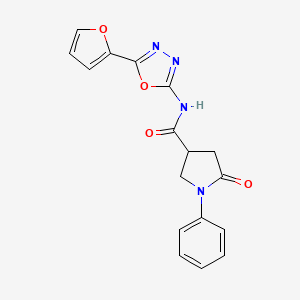
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4 and its molecular weight is 338.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of oxadiazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O3, with a molecular weight of approximately 298.30 g/mol. The structure includes a furan ring and an oxadiazole moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with appropriate oxadiazole precursors. The synthetic route may include steps such as condensation reactions and cyclization processes to form the final product.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit cell proliferation in various cancer cell lines. In particular, this compound has been evaluated for its efficacy against breast and colon cancer cell lines.
Case Study: Antiproliferative Effects
A study assessing the antiproliferative activity of this compound revealed significant inhibition of cancer cell growth at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Oxadiazoles are also recognized for their anti-inflammatory effects. N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine has been tested for its ability to inhibit pro-inflammatory cytokines in vitro.
Table 1: Anti-inflammatory Activity Data
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(5-(furan-2-yl)-1,3,4-oxadiazol) | 12.5 | COX Enzymes |
| Standard Drug (e.g., Ibuprofen) | 10.0 | COX Enzymes |
The biological activity of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-pheny-pyrrolidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Modulation : It affects the progression of the cell cycle in cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death through various signaling pathways.
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-14-9-11(10-21(14)12-5-2-1-3-6-12)15(23)18-17-20-19-16(25-17)13-7-4-8-24-13/h1-8,11H,9-10H2,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYXEKGGXUAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














